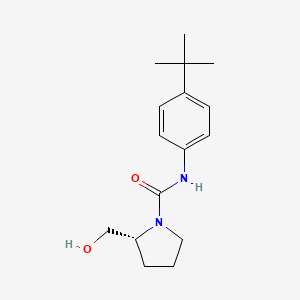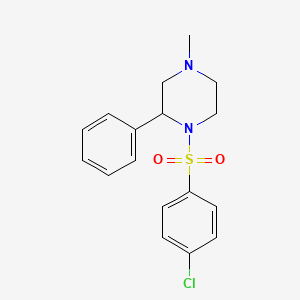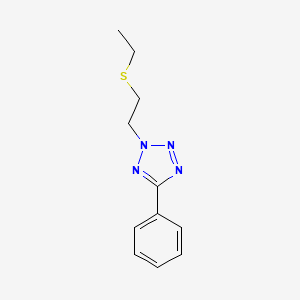
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole, also known as EST, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
Applications De Recherche Scientifique
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole has been found to have potential applications in scientific research. It is known to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been reported to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, it has been reported to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is not fully understood. However, it has been reported to inhibit the NF-kB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation, which makes it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is its unique chemical properties, which make it an ideal candidate for various laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in laboratory experiments.
Orientations Futures
There are several future directions for the research on 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole. One of the directions is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it would be interesting to explore its potential applications in other areas, such as cardiovascular diseases and metabolic disorders. Furthermore, future research could focus on developing new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has a unique chemical structure that makes it an ideal candidate for various laboratory experiments. While there are still some limitations and challenges associated with this compound, its potential benefits make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole involves the reaction of 2-bromoethyl ethyl sulfide with sodium azide, followed by the reaction of the resulting intermediate with phenylacetylene. This method has been reported to yield high purity and good yields of the compound.
Propriétés
IUPAC Name |
2-(2-ethylsulfanylethyl)-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-16-9-8-15-13-11(12-14-15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLVWFTUMBGMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
![N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B7563021.png)
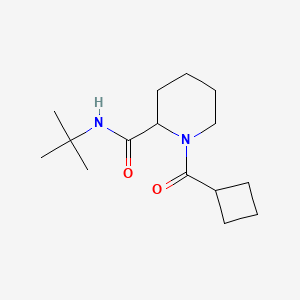
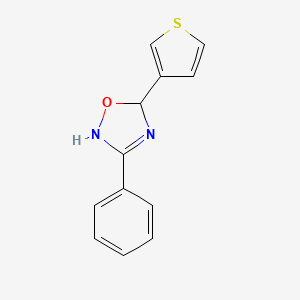

![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
